molecular formula C15H11ClN2OS B131207 5-Chloro-3-phenylthioindole-2-carboxamide CAS No. 148473-16-9

5-Chloro-3-phenylthioindole-2-carboxamide

Cat. No.: B131207
CAS No.: 148473-16-9
M. Wt: 302.8 g/mol
InChI Key: SEAXPFZOFZLHLQ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylthioindole-2-carboxamide, commonly known as L 734005, is a non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. This compound has shown significant potential in inhibiting the replication of HIV-1 by targeting the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenylthioindole-2-carboxamide involves several steps. The starting material is typically 5-chloroindole, which undergoes a series of reactions to introduce the phenylthio and carboxamide groups. The reaction conditions often include the use of solvents like polyethylene glycol 300 and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenylthioindole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfone, sulfoxide, and hydroxy analogs of this compound. These analogs have been shown to possess varying degrees of activity against HIV-1 .

Scientific Research Applications

5-Chloro-3-phenylthioindole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-phenylthioindole-2-carboxamide involves the inhibition of the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing its ability to infect host cells .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-phenylthioindole-2-sulfone (L 737126): A sulfone analog with higher potency against HIV-1.

    5-Chloro-3-phenylthioindole-2-sulfoxide: A sulfoxide analog with moderate activity against HIV-1.

    4-Hydroxythiophenyl and 6-Hydroxyindole Analogs: These analogs have varying degrees of activity against HIV-1.

Uniqueness

5-Chloro-3-phenylthioindole-2-carboxamide is unique due to its specific binding affinity to the reverse transcriptase enzyme of HIV-1. Its ability to inhibit the enzyme with high potency makes it a valuable compound in the development of antiretroviral therapies .

Properties

CAS No.

148473-16-9

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

5-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11ClN2OS/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19)

InChI Key

SEAXPFZOFZLHLQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

148473-16-9

Synonyms

5-chloro-3-phenylthioindole-2-carboxamide
L 734,005
L 734005
L-734,005
L-734005

Origin of Product

United States

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